1,1'-(2,3-Dihydropyrazine-1,4-diyl)diethanone
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Overview
Description
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is a heterocyclic compound characterized by the presence of a pyrazine ring. This compound is notable for its unique structure, which includes two ethanone groups attached to a dihydropyrazine ring. It is a non-aromatic compound, distinct from other similar heterocycles due to its non-conjugated dialkene nature .
Preparation Methods
The synthesis of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone typically involves the reaction of pyrazine with propionic anhydride in the presence of zinc powder. The reaction mixture is refluxed until complete conversion of pyrazine is observed, as monitored by thin-layer chromatography (TLC). The zinc powder is then removed by filtration, and the product is recrystallized from propionic anhydride and further purified by crystallization from methanol, yielding a white solid .
Chemical Reactions Analysis
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts easily with nucleophiles, leading to substitution reactions.
Oxidation and Reduction: It shows a preference for ring contraction and photooxidation processes in solution, although no photoadducts are detected.
Cycloaddition: In the solid state, cycloaddition reactions can occur, producing syndimers and cage-dimers.
Common reagents used in these reactions include propionic anhydride and zinc powder for the initial synthesis, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a subject of study for understanding the behavior of non-aromatic heterocycles.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone involves its reactivity with nucleophiles and its tendency to undergo ring contraction and photooxidation. The molecular targets and pathways involved are primarily related to its non-aromatic, non-conjugated dialkene structure, which influences its chemical behavior .
Comparison with Similar Compounds
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is unique compared to other similar compounds such as 1,4-dihydropyridines and 4H-pyrans. While these compounds share structural similarities, 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is distinct due to its non-aromatic nature and preference for specific chemical reactions . Similar compounds include:
- 1,4-Dihydropyridines
- 4H-Pyrans
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(4-acetyl-2,3-dihydropyrazin-1-yl)ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,5H,4,6H2,1-2H3 |
InChI Key |
JWBPVJVYLLVYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C=C1)C(=O)C |
Origin of Product |
United States |
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